Product packaging for Fluorescent Red Mega 480(Cat. No.:CAS No. 540528-00-5)

Fluorescent Red Mega 480

Cat. No.: B1257686
CAS No.: 540528-00-5
M. Wt: 514.6 g/mol
InChI Key: XWKHECGJHWMWTB-UHFFFAOYSA-N
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Description

Contextualization within Advanced Fluorescent Probes and Dyes

The field of fluorescence microscopy and bio-imaging has seen a continuous drive toward the development of more sophisticated and efficient fluorescent probes. biocompare.com Early dyes like fluorescein (B123965) laid the groundwork, but their relatively small Stokes shifts led to challenges with signal bleed-through in multicolor experiments. acs.org The evolution of fluorescent probes has thus trended towards dyes with longer emission wavelengths, such as red and near-infrared (NIR) dyes, which minimize issues of autofluorescence from biological samples. biocompare.comnih.gov

Fluorescent Red Mega 480 is a product of this evolution. It is part of a family of dyes, often based on coumarin (B35378) or rhodamine structures, engineered to have a "mega" large Stokes shift. rsc.org Unlike many standard fluorophores, Mega Stokes dyes can be excited by common, shorter-wavelength light sources (like a 488 nm argon laser), yet they emit light at a much longer, red wavelength. sigmaaldrich.com This significant separation between excitation and emission spectra reduces crosstalk between different fluorescent channels, a critical requirement for complex, multi-target imaging. sigmaaldrich.com These dyes are often hydrophilic and possess high quantum yields in aqueous environments, making them well-suited for biological applications. dyomics.com

Significance in Contemporary Research Disciplines

The unique spectral properties of this compound underpin its significance across several research areas. Its large Stokes shift makes it an ideal candidate for multicolor techniques, allowing researchers to simultaneously visualize multiple biological targets with distinct fluorescent labels using a single excitation source. medchemexpress.comsigmaaldrich.com

Key research applications include:

Bioorthogonal Labeling: The dye can be synthesized with reactive groups like azides or alkynes, enabling its use in bioorthogonal "click" chemistry to label specific biomolecules in living systems. nih.gov

Fluorescence Resonance Energy Transfer (FRET): Its spectral characteristics make it a potential component in FRET-based systems and sensors, where it can act as an efficient quencher for other fluorophores, such as the anticancer drug daunomycin. nih.gov

Covalent Labeling of Biomolecules: Often supplied as an N-hydroxysuccinimide (NHS) ester, the dye can be covalently attached to primary amino groups on proteins and other biomolecules, creating stable fluorescent conjugates for imaging and detection. sigmaaldrich.com

Advanced Microscopy: The dye is suitable for various advanced microscopy applications, including DNA sequencing and Fluorescence In Situ Hybridization (FISH), due to its direct light conversion mechanism and small molecular size. sigmaaldrich.com

Nanoparticle-Based Research: Studies have explored the interaction of this compound with silver nanoparticles. thenucleuspak.org.pkipindexing.comipindexing.com The quenching of its fluorescence upon binding to these nanoparticles opens possibilities for developing novel systems for biomolecular labeling, fluorescence patterning, and potentially for use in cancer treatment research. thenucleuspak.org.pkipindexing.comipindexing.com

Historical Development and Evolution of Related Fluorophores

The development of fluorophores like this compound is built upon decades of progress in dye chemistry. The journey began with foundational dyes such as fluorescein isocyanate (FIC) in the 1940s. acs.org Subsequently, research focused on creating dyes with improved properties, such as photostability, brightness, and suitability for biological environments.

The rhodamine family of dyes was a significant step forward, leading to the creation of red-emitting fluorophores that helped push detection into a spectral region with less cellular autofluorescence. nih.gov Similarly, coumarin derivatives have been extensively studied and modified to produce large Stokes shifts. rsc.org The pursuit of fluorophores with mega-large Stokes shifts, emitting in the red or far-red region, has been a consistent goal. rsc.org This led to the creation of specialized dyes, including the "Mega" and "XL" series from companies like Dyomics, which are based on novel chromophore systems designed for high quantum yields and large Stokes shifts in aqueous solutions. dyomics.com This progression allows for more sensitive and clearer imaging, particularly in live-cell and deep-tissue contexts, by minimizing phototoxicity and light scattering. biocompare.com

Chemical and Physical Properties of this compound

The key properties of the compound are summarized below. Note that derivatives, such as the NHS-ester used for labeling, will have different molecular weights and formulas. sigmaaldrich.com

PropertyValueSource(s)
Molecular Formula C₂₆H₃₀N₂O₇S guidechem.comsigmaaldrich.com
Molecular Weight 514.59 g/mol guidechem.comsigmaaldrich.com
CAS Number 540528-00-5 guidechem.comsigmaaldrich.com
Excitation Maximum (λex) ~513-526 nm (in 0.1 M phosphate (B84403), pH 7.0) sigmaaldrich.comsigmaaldrich.com
Emission Maximum (λem) 640 nm (in 0.1 M phosphate, pH 7.0) sigmaaldrich.comsigmaaldrich.com
Appearance Powder sigmaaldrich.com
Storage Temperature 2-8°C sigmaaldrich.comguidechem.com

This table can be sorted by clicking on the headers.

Detailed Research Findings

Research has highlighted several key photophysical behaviors and interactions of this compound.

Research FocusKey FindingsSource(s)
Solvatochromism The dye exhibits a notable solvatochromic shift, meaning its absorption and emission spectra are sensitive to the polarity of the solvent. The absorption spectrum shows a bathochromic (red) shift as solvent polarity increases, which indicates a π→π* electronic transition. researchgate.net
Dipole Moment Studies have determined that the dye's excited-state dipole moment is significantly larger than its ground-state dipole moment. The ratio of the excited to ground state dipole moment was calculated to be 3.30. researchgate.net
Interaction with Nanoparticles When coupled with silver nanoparticles (AgNPs), this compound exhibits significant quenching of both its absorption and fluorescence intensity. thenucleuspak.org.pkipindexing.comipindexing.com
Energy Transfer Mechanism The observed fluorescence quenching in the presence of AgNPs is attributed to resonance energy transfer between the dye and the nanoparticles. This non-radiative decay process can be analyzed using the Förster resonance energy transfer (FRET) theory. ipindexing.com

This table can be sorted by clicking on the headers.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H30N2O7S B1257686 Fluorescent Red Mega 480 CAS No. 540528-00-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(5-carboxypentyl)-6-[(E)-2-[7-(diethylamino)-2-oxochromen-3-yl]ethenyl]pyridin-1-ium-3-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2O7S/c1-3-27(4-2)22-12-9-19-16-20(26(31)35-24(19)17-22)10-11-21-13-14-23(36(32,33)34)18-28(21)15-7-5-6-8-25(29)30/h9-14,16-18H,3-8,15H2,1-2H3,(H-,29,30,32,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWKHECGJHWMWTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C=CC3=[N+](C=C(C=C3)S(=O)(=O)[O-])CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)/C=C/C3=[N+](C=C(C=C3)S(=O)(=O)[O-])CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60583667
Record name 1-(5-Carboxypentyl)-6-{(E)-2-[7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl]ethenyl}pyridin-1-ium-3-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

514.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

540528-00-5
Record name 1-(5-Carboxypentyl)-6-{(E)-2-[7-(diethylamino)-2-oxo-2H-1-benzopyran-3-yl]ethenyl}pyridin-1-ium-3-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic Investigations of Fluorescent Red Mega 480

Methodologies for Characterizing Optical Phenomena

Steady-State Spectroscopy Approaches

Steady-state spectroscopy provides fundamental insights into the electronic transitions and environmental interactions of fluorescent molecules. For Fluorescent Red Mega 480, absorption and fluorescence spectroscopy are key techniques.

Absorption and Emission Spectra: The absorption and fluorescence spectra of this compound have been investigated in a variety of solvents. nih.gov The absorption spectra typically show a broad band in the range of 470–510 nm. thenucleuspak.org.pkipindexing.com The fluorescence emission spectra are characterized by a broad band, for instance, in the 590–650 nm range when in alcohol solvents. thenucleuspak.org.pkipindexing.com In a 0.1 M phosphate (B84403) buffer at pH 7.0, the excitation and emission maxima are reported to be 526 nm and 640 nm, respectively. sigmaaldrich.com Another source reports absorption and emission maxima in water at 500 nm and 630 nm, respectively. sigmaaldrich.com This significant difference between the absorption and emission maxima, known as the Stokes shift, is a defining characteristic of this dye. sigmaaldrich.commedchemexpress.comsigmaaldrich.com

Influence of Solvent Polarity: The photophysical behavior of the dye is strongly dependent on solute-solvent interactions. nih.gov Studies have shown a bathochromic (red) shift in the absorption spectra as the polarity of the solvent increases, which is indicative of a π→π* transition. nih.gov This solvatochromic shift has been analyzed using linear solvation energy relationships to understand the intermolecular interactions. nih.gov

Dipole Moments: The ground and excited state dipole moments of this compound have been evaluated. nih.gov It has been consistently observed that the excited state dipole moment (μe) is larger than the ground state dipole moment (μg). nih.gov This difference is a key factor contributing to the observed solvatochromism.

Solvent/ConditionAbsorption Max (λabs, nm)Emission Max (λem, nm)Stokes Shift (nm)
Alcohol Solvents470–510 thenucleuspak.org.pkipindexing.com590–650 thenucleuspak.org.pkipindexing.com~120-140
Water (H2O)500 sigmaaldrich.com630 sigmaaldrich.com130
0.1 M Phosphate (pH 7.0)526 sigmaaldrich.com640 sigmaaldrich.com114

Time-Resolved Fluorescence Spectroscopy Techniques

Time-resolved fluorescence spectroscopy (TRFS) is a powerful technique for studying the excited-state dynamics of fluorophores, such as their fluorescence lifetime. montana.eduassaygenie.commdpi.com This method involves exciting a sample with a short pulse of light and then measuring the decay of the fluorescence intensity over time. montana.eduassaygenie.com

While specific time-resolved fluorescence data for this compound is not extensively detailed in the provided search results, the principles of the technique are well-established. TRFS can provide information on the fluorescence lifetime (τ), which is the average time the molecule spends in the excited state before returning to the ground state. nih.gov This parameter is crucial for understanding the kinetics of radiative and non-radiative decay processes. researchgate.net The technique can also be used to study fluorescence quenching and energy transfer mechanisms. montana.edumdpi.com For instance, the quenching of this compound's fluorescence by silver nanoparticles has been studied, a process that can be investigated in detail using time-resolved methods to understand the dynamics of energy transfer. thenucleuspak.org.pkthenucleuspak.org.pkipindexing.com

Evaluation of Quantum Yield and Lifetime in Research Contexts

The fluorescence quantum yield (ΦF) and fluorescence lifetime (τ) are critical parameters that quantify the efficiency and dynamics of the fluorescence process.

Quantum Yield (ΦF): The quantum yield is the ratio of the number of photons emitted to the number of photons absorbed. nih.govacs.org A high quantum yield is a desirable characteristic for a fluorescent dye. The quantum yield of this compound can be influenced by its environment, such as the solvent and the presence of quenching agents. thenucleuspak.org.pkipindexing.com For example, the presence of silver nanoparticles can lead to quenching of the fluorescence, which corresponds to a decrease in the quantum yield due to an increase in non-radiative decay rates. ipindexing.com

Fluorescence Lifetime (τ): The fluorescence lifetime is the characteristic time a fluorophore remains in the excited state. nih.gov This parameter is sensitive to the molecular environment and can be affected by factors such as solvent, temperature, and the presence of quenchers. mdpi.comnih.gov The radiative (k_r) and non-radiative (k_nr) decay rates can be determined from the quantum yield and lifetime (ΦF = k_r / (k_r + k_nr) and τ = 1 / (k_r + k_nr)). researchgate.net While specific lifetime values for this compound are not provided in the search results, the study of its interaction with nanoparticles implies that its lifetime would be altered in such systems. thenucleuspak.org.pkthenucleuspak.org.pkipindexing.com

Influence of Solvent Environment on Photophysical Behavior

Solvatochromic Studies and Polarity Effects

Solvatochromism refers to the change in the color of a substance (and hence its absorption or emission spectra) when it is dissolved in different solvents. nih.govcore.ac.uk this compound exhibits significant solvatochromism, indicating that its electronic distribution is sensitive to the polarity of its microenvironment. nih.govresearchgate.net

Polarity Effects: Studies have shown that the absorption and fluorescence spectra of this compound shift with changes in solvent polarity. nih.govresearchgate.net Specifically, a bathochromic (red) shift is observed in the absorption spectra with increasing solvent polarity. nih.gov This is a common characteristic of molecules that have a larger dipole moment in the excited state than in the ground state. nih.govnih.gov The observed Stokes shift has been used to calculate the ratio of the excited state to ground state dipole moments. researchgate.net The strong dependence of the photophysical properties on solute-solvent interactions highlights the role of the solvent in stabilizing the charge-transfer character of the excited state. nih.govacs.org

Thermochromic Investigations on Spectral Shifts

Thermochromism is the phenomenon where a substance changes color in response to a change in temperature. researchgate.netacs.orgnih.gov This effect arises from temperature-induced changes in the molecular structure or the interaction with the surrounding medium.

While specific thermochromic studies focused solely on this compound are not detailed in the provided results, the principles of thermochromism in similar dye systems have been investigated. nih.govresearchgate.netacs.orgnih.gov For solvatochromic dyes, a change in temperature can alter the solvent's dielectric constant and refractive index, leading to spectral shifts. researchgate.netnih.gov In some donor-acceptor fluorophores, increasing the temperature can lead to a blue shift in the fluorescence emission. nih.govnih.gov This is often attributed to the temperature dependence of the solvent's orientation polarization. acs.orgnih.gov Given the sensitivity of this compound to its solvent environment, it is plausible that it would also exhibit thermochromic behavior.

Theoretical Models for Solvent-Probe Interactions

The interaction between a fluorescent probe, such as this compound, and its surrounding solvent molecules is a critical factor governing its photophysical properties. Theoretical models are employed to dissect these complex interactions and provide a quantitative understanding of the observed spectral shifts. For this compound, solvatochromic shifts observed in its absorption and fluorescence spectra have been analyzed to understand the nature of the solute-solvent and solvent-solvent interactions. researchgate.net

Dipole Moment Determination in Ground and Excited States

A significant consequence of the solvent-probe interactions is the change in the molecule's dipole moment upon electronic excitation. The difference between the excited-state dipole moment (μe) and the ground-state dipole moment (μg) can be determined by analyzing the solvatochromic behavior of the probe. For many fluorescent dyes, including Red Mega 480, the excited state is more polar than the ground state (μe > μg), leading to a pronounced Stokes shift that varies with solvent polarity. researchgate.net This phenomenon is the basis for experimentally determining these crucial molecular parameters. The magnitude of the Stokes shift in various solvents is used to deduce the dipole moments. researchgate.net

Several theoretical equations, or analytical frameworks, have been developed to correlate the solvent-dependent Stokes shift with the change in the dye's dipole moment. These models treat the solvent as a continuous dielectric medium and form the foundation for calculating ground- and excited-state dipole moments from spectroscopic data. researchgate.net The most commonly employed equations include those developed by Lippert, Bakhashiev, and Kawski–Chamma–Viallet. researchgate.netresearchgate.netresearchgate.net

These frameworks relate the difference between the absorption (νa) and fluorescence (νf) peak frequencies (the Stokes shift) to solvent polarity functions, which depend on the solvent's dielectric constant (ε) and refractive index (n). researchgate.netresearchgate.net

Lippert-Mataga Equation: This model considers the dipole-dipole interactions between the solute and the solvent molecules.

Bakhashiev Equation: This is a more comprehensive model that also accounts for the dispersion interactions.

Kawski–Chamma–Viallet Equation: This framework provides a relationship for estimating the change in dipole moment (Δμ = μe - μg) and is often used in conjunction with other methods to determine the individual dipole moments. researchgate.netresearchgate.net

By plotting the Stokes shift against these solvent polarity functions for a series of solvents, the change in dipole moment (Δμ) can be extracted from the slope of the resulting linear fit. researchgate.net

Table 1: Key Analytical Frameworks for Dipole Moment Calculation

Framework/EquationKey PrincipleSolvent Parameters Used
Lippert-Mataga Correlates Stokes shift to the reorientation of solvent dipoles around the solute dipole.Dielectric Constant (ε), Refractive Index (n)
Bakhashiev Extends the Lippert model to include general and specific solute-solvent interactions.Dielectric Constant (ε), Refractive Index (n)
Kawski-Chamma-Viallet Provides a method to calculate the change in dipole moment (Δµ) from solvatochromic data.Dielectric Constant (ε), Refractive Index (n)

The experimental evaluation of the ground- and excited-state dipole moments of this compound is based on steady-state spectroscopy. researchgate.net The core of the technique involves measuring the absorption and fluorescence spectra of the dye in a variety of solvents with a wide range of polarities. researchgate.netresearchgate.net

The process begins with the preparation of dilute solutions of Red Mega 480 in different solvents to avoid aggregation effects. The absorption and fluorescence spectra for each solution are then recorded using a spectrophotometer and a spectrofluorometer, respectively. From these spectra, the wavenumbers of the absorption maxima (νa) and fluorescence maxima (νf) are determined. researchgate.net

The Stokes shift (Δν = νa - νf) is calculated for each solvent. This solvatochromic data is then applied to the analytical frameworks described in section 2.3.1. By plotting the Stokes shift against the relevant solvent polarity function (e.g., the Lippert or Kawski–Chamma–Viallet functions), a linear relationship is typically observed. The slope of this line is directly proportional to the square of the change in dipole moment (Δμ²). To calculate the individual dipole moments (μg and μe), the ground-state dipole moment is often determined using other experimental methods (like the Guggenheim method) or theoretical calculations, which then allows for the calculation of the excited-state dipole moment. researchgate.net

Table 2: Representative Solvent Polarity Parameters

This table shows examples of the types of solvents and their corresponding physical constants that are used in solvatochromic shift analysis.

SolventDielectric Constant (ε) at 20°CRefractive Index (n) at 20°C
Methanol 33.01.328
Ethanol 24.551.361
Propanol 20.11.385
Butanol 17.81.399
Acetonitrile 37.51.344
Dimethyl Sulfoxide (DMSO) 46.71.479
Decanol 8.11.437
Nonanol 9.471.432

Interactions of Fluorescent Red Mega 480 with Nanomaterials in Research

Mechanisms of Fluorescence Modulation by Plasmonic Nanoparticles

The fluorescence of Fluorescent Red Mega 480 can be significantly altered when it interacts with plasmonic nanoparticles, such as those made of silver or gold. ipindexing.comthenucleuspak.org.pkipindexing.comsmolecule.comthenucleuspak.org.pk These interactions are primarily governed by surface plasmon resonance, energy transfer dynamics, and the physical characteristics of the nanoparticles themselves.

Surface Plasmon Resonance (SPR) Effects on Fluorescence

Surface Plasmon Resonance (SPR) is a phenomenon that occurs when incident light interacts with the collective oscillation of conduction electrons on the surface of metallic nanoparticles. ipindexing.com This resonance is highly dependent on the size and shape of the nanoparticles. ipindexing.comipindexing.com For instance, silver nanoparticles with sizes ranging from 4 to 12 nm exhibit a characteristic SPR peak between 400 and 410 nm. ipindexing.comthenucleuspak.org.pk When this compound is in proximity to these nanoparticles, its fluorescence intensity can be quenched. ipindexing.comthenucleuspak.org.pkipindexing.com This quenching is attributed to the interaction between the dye and the enhanced electromagnetic field generated by the SPR of the nanoparticles. ipindexing.com The significant overlap between the LSPR of the metal nanoparticle and the absorption or emission spectra of the fluorophore is a key condition for achieving optimal plasmon-enhanced fluorescence. nih.gov

Energy Transfer Dynamics between Dye and Nanostructures

Energy transfer between this compound and plasmonic nanoparticles is a critical factor in fluorescence modulation. ipindexing.comthenucleuspak.org.pkipindexing.comthenucleuspak.org.pk One of the primary mechanisms is Förster Resonance Energy Transfer (FRET), a non-radiative process where an excited donor fluorophore transfers energy to a ground-state acceptor molecule. ipindexing.comnih.govnih.gov In the context of dye-nanoparticle interactions, the dye can act as the donor and the nanoparticle as the acceptor. ipindexing.com

The rate of energy transfer is influenced by several factors, including the distance between the dye and the nanoparticle, the spectral overlap between the dye's emission and the nanoparticle's absorption, and their relative orientation. ipindexing.commdpi.com Studies have shown that when this compound molecules are physically adsorbed onto the surface of silver nanoparticles, a non-radiative decay of the dye's excited state occurs, leading to fluorescence quenching. ipindexing.com This energy transfer can be highly efficient, especially when the dye molecules are in close proximity to the nanoparticles. ipindexing.com

Role of Nanoparticle Morphology and Size in Modulation

The physical characteristics of the nanoparticles, such as their size and shape, play a crucial role in how they modulate the fluorescence of this compound. ipindexing.comipindexing.com Research has demonstrated that both the size and shape of silver nanoparticles affect the degree of fluorescence quenching observed in the dye. ipindexing.comthenucleuspak.org.pkipindexing.com

Specifically, studies using silver nanoparticles in the size range of 4–12 nm have consistently shown a quenching effect on the fluorescence of Red Mega 480. ipindexing.comthenucleuspak.org.pkipindexing.comthenucleuspak.org.pk The spherical shape of these nanoparticles, confirmed by techniques like Transmission Electron Microscopy (TEM), contributes to the observed plasmon resonance and subsequent fluorescence modulation. ipindexing.comthenucleuspak.org.pk The ability to engineer the shape and size of plasmonic nanoparticles provides a convenient way to modulate their plasmon resonance and, consequently, their interaction with fluorophores. nih.gov

Applications of Dye-Nanoparticle Conjugates in Advanced Research

The interactions between this compound and nanoparticles have paved the way for various applications, particularly in the development of advanced sensing technologies and optical probes.

Enhancement and Quenching Phenomena for Sensing Applications

The phenomena of fluorescence enhancement and quenching are the cornerstones of many sensing applications. In the case of this compound, its interaction with silver nanoparticles predominantly leads to fluorescence quenching. ipindexing.comthenucleuspak.org.pkipindexing.comthenucleuspak.org.pk This quenching effect can be harnessed to develop "turn-off" fluorescent sensors.

For example, the quenching of this compound's fluorescence in the presence of silver nanoparticles has been proposed for applications such as biomolecular labeling and fluorescence patterning. ipindexing.comthenucleuspak.org.pkipindexing.comthenucleuspak.org.pk The sensitivity of the fluorescence quenching to the concentration of nanoparticles allows for the quantitative detection of analytes that can modulate the interaction between the dye and the nanoparticles.

NanoparticleSize Range (nm)Observed Effect on this compoundPotential Application
Silver (Ag)4–12Fluorescence QuenchingBiomolecular Labeling, Sensing

This table summarizes the observed effects of silver nanoparticles on the fluorescence of this compound and their potential applications based on the provided research findings.

Development of Novel Optical Probes and Biosensors

The unique optical properties of this compound, particularly its large Stokes shift, make it an attractive candidate for the development of novel optical probes and biosensors. medchemexpress.com When conjugated with nanoparticles, the resulting system can exhibit enhanced sensitivity and specificity.

Fabrication of Optoelectronic Materials

The exploration of novel materials for optoelectronic applications is a significant area of research, driven by the demand for more efficient and cost-effective devices. In this context, fluorescent dyes such as this compound are of interest due to their inherent photophysical properties. While extensive research detailing the complete fabrication of commercial optoelectronic devices using this compound is not widely available in public literature, foundational studies on its interaction with nanomaterials provide insight into its potential for creating functional optoelectronic composites. These studies primarily focus on the modulation of the dye's fluorescence properties when combined with metallic nanoparticles, a critical factor for the performance of light-emitting or light-sensing devices.

Research has been conducted on the spectroscopic properties of this compound when coupled with gold (Au) and silver (Ag) nanoparticles. researchgate.netslideshare.net These metallic nanoparticles are known for their unique plasmonic properties, which can significantly influence the behavior of nearby fluorophores. The interaction between the dye and the nanoparticles is largely governed by processes such as fluorescence quenching and enhancement, which are dependent on factors like particle size, shape, and the distance between the dye and the nanoparticle surface. slideshare.netresearchgate.net

One area of investigation has been the synthesis of gold nanoparticles by chemical reduction methods and their subsequent interaction with this compound in alcoholic solvents. researchgate.net The absorption and fluorescence spectra of the dye are observed to change in the presence of these nanoparticles. researchgate.net This phenomenon is attributed to energy transfer mechanisms between the dye molecules and the gold nanoparticles. researchgate.net Such interactions are fundamental to the development of materials for optoelectronic devices, as the efficiency of light emission or absorption can be tuned by controlling the nanoparticle-dye interface. researchgate.net

Similarly, studies involving silver nanoparticles have shown a quenching of both absorption and fluorescence intensities of this compound. slideshare.net This quenching effect is also linked to the size and shape of the nanoparticles and the energy transfer between the silver nanoparticles and the dye molecules. slideshare.net While fluorescence quenching can be seen as a limitation in some applications, it is a principle that can be harnessed in the fabrication of optical sensors and other optoelectronic components where a change in fluorescence signal is the desired output.

The table below summarizes the observed interactions between this compound and specific nanomaterials as reported in foundational research studies. These findings are crucial for understanding how this compound might be integrated into more complex optoelectronic systems.

NanomaterialInteraction with this compoundObserved EffectPotential Implication in Optoelectronics
Gold (Au) NanoparticlesCoupling in alcoholic solventsAlteration of absorption and fluorescence spectra researchgate.netModulation of light-emitting properties for devices
Silver (Ag) NanoparticlesCoupling in alcoholic solventsQuenching of absorption and fluorescence intensities slideshare.netDevelopment of optical sensors and switching devices

These fundamental studies on the interaction of this compound with nanomaterials lay the groundwork for its potential use in the fabrication of optoelectronic materials. The ability to control the photophysical properties of the dye through its combination with plasmonic nanoparticles is a key step in designing novel materials for applications in photonics and optoelectronics. Further research would be needed to translate these findings into the development of fully functional optoelectronic devices.

Derivatization and Bioconjugation Strategies for Research Applications

Design Principles for Multifunctional Bioconjugates

The creation of multifunctional bioconjugates, which combine a fluorescent reporter like Fluorescent Red Mega 480 with other functional moieties, is a growing area of research. biorxiv.orgbiorxiv.org These complex molecules can, for example, simultaneously target a specific cellular receptor, provide a fluorescent signal for imaging, and carry a therapeutic agent. mdpi.com

Key design principles for such multifunctional bioconjugates include:

Choice of Fluorophore: The selected dye should possess excellent photophysical properties, such as high brightness and photostability. mdpi.com The large Stokes shift of this compound is an advantageous feature in this context, as it minimizes self-quenching and allows for clearer signal detection. medchemexpress.comsigmaaldrich.com

Site-Specific Conjugation: To ensure homogeneity and preserve the biological activity of the components, site-specific conjugation methods are often preferred over random labeling of amine groups. nih.gov This can involve incorporating unique reactive handles into the biomolecules.

By carefully considering these design principles, researchers can develop sophisticated bioconjugates that serve as powerful tools for simultaneous imaging, diagnosis, and therapy. mdpi.com

Applications of Fluorescent Red Mega 480 in Advanced Imaging and Labeling Methodologies

Fluorescence Microscopy Techniques

The distinct spectral characteristics of Fluorescent Red Mega 480 allow for its integration into several sophisticated fluorescence microscopy techniques. The dye is particularly well-suited for excitation by argon lasers or other short-wavelength light sources, similar to those used for common fluorophores like fluorescein (B123965). sigmaaldrich.comsigmaaldrich.com

Fluorescence In Situ Hybridization (FISH) is a powerful cytogenetic technique used to visualize and map specific DNA or RNA sequences within a cell or tissue. ebsco.comnih.gov The method involves fluorescently labeled probes that bind to complementary nucleic acid sequences, enabling the detection of genetic abnormalities, gene mapping, and the study of chromosome organization. ebsco.com While this compound possesses properties that suggest its potential use in FISH, such as its small size which could facilitate cell penetration, and its bright fluorescence, specific documented applications in published FISH research are not prevalent. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com Its potential is foreseen for applications like DNA sequencing and FISH microscopy due to its direct emission conversion mechanism. sigmaaldrich.comsigmaaldrich.com

This compound and other related "Mega" labels are specifically engineered for multi-color imaging experiments. medchemexpress.comsigmaaldrich.comsigmaaldrich.com Its large Stokes shift is a critical advantage in this context. medchemexpress.commedchemexpress.com It can be excited using the same light source or filter sets as widely used green dyes like fluorescein (e.g., an argon laser), yet it emits light at a significantly different, longer wavelength in the red spectrum. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com This minimal spectral overlap allows for the independent detection of multiple fluorescent labels within the same sample, preventing signal bleed-through and enabling the simultaneous visualization of several distinct cellular targets. sigmaaldrich.comsmolecule.com This capability is crucial for studying the complex interactions and co-localization of different proteins or structures within a cell. google.com

Live-cell imaging allows for the study of dynamic cellular processes in real-time. While genetically encoded fluorescent proteins (FPs) like GFP and RFP are common tools for these studies, synthetic dyes like this compound offer alternatives. nih.govlicorbio.com When considering any fluorophore for live-cell imaging, several factors are critical. Phototoxicity is a major concern, as the light used to excite the fluorophore can damage cells, especially with shorter wavelength light. harvard.edu Another consideration is photobleaching, where the fluorophore permanently loses its ability to fluoresce after prolonged exposure to excitation light. harvard.edu Although specific studies detailing the performance of this compound in long-term live-cell imaging are limited, its application in labeling biomolecules within living systems is a primary use. smolecule.comipindexing.com The use of far-red fluorescent dyes is often advantageous for in-vivo applications as longer-wavelength light scatters less and reduces autofluorescence. nih.govfsu.edu

Multi-Color Imaging Approaches

Molecular and Cellular Labeling in Biological Systems Research

The ability to attach fluorescent dyes to specific molecules is fundamental to modern biological research. This compound is utilized as a versatile labeling agent to track molecules and probe cellular functions. smolecule.comthenucleuspak.org.pk

This compound is available in chemically reactive forms, such as an N-hydroxysuccinimide (NHS) ester, designed for biomolecular conjugation. sigmaaldrich.com This NHS-ester form allows the dye to be covalently coupled to primary amino groups found in proteins and other biomolecules. sigmaaldrich.comsigmaaldrich.com This direct labeling enables researchers to tag various molecules, including proteins, nucleic acids, and lipids, for visualization and tracking. smolecule.com Once labeled, the strong fluorescence of the dye allows for the effective localization and monitoring of these biomolecules within cellular compartments or dynamic systems. smolecule.com Studies on the photophysics of this compound have highlighted that its interactions with nanoparticles can lead to fluorescence quenching, a phenomenon that has potential applications in advancing biomolecular labeling and fluorescence patterning. ipindexing.comthenucleuspak.org.pkipindexing.com

By labeling specific biomolecules, this compound serves as a powerful probe for investigating the architecture and function of cellular structures. smolecule.com For instance, by conjugating the dye to an antibody specific to a cytoskeletal protein, researchers can visualize the intricate network of filaments within a cell. Similarly, labeling enzymes or signaling proteins allows for the study of their activity and distribution during various cellular processes. The dye's strong fluorescence emission facilitates the clear visualization of these tagged structures. smolecule.com This approach provides insights into the spatial and temporal dynamics of cellular components, contributing to a deeper understanding of fundamental biological functions.

Data Tables

Table 1: Properties of this compound

Property Value Source(s)
Chemical Formula C₂₆H₃₀N₂O₇S scbt.comsigmaaldrich.com
Molecular Weight 514.59 g/mol sigmaaldrich.com
Excitation Maximum (λex) ~500-526 nm in aqueous buffer sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com
Emission Maximum (λem) ~630-640 nm in aqueous buffer sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com
Form Powder sigmaaldrich.com

| Common Reactive Form | N-hydroxysuccinimide (NHS) ester | sigmaaldrich.comsigmaaldrich.com |

Table 2: Summary of Applications

Application Area Description Source(s)
Multi-Color Imaging Specially designed for multi-color techniques due to a large Stokes shift, allowing simultaneous use with other dyes like fluorescein without significant spectral overlap. medchemexpress.comsigmaaldrich.comsigmaaldrich.com
Biomolecular Labeling The NHS-ester derivative covalently binds to primary amines on proteins and other biomolecules for tracking and localization. sigmaaldrich.comsigmaaldrich.comsmolecule.com
Fluorescence Microscopy Its spectral properties are well-suited for excitation with common short-wavelength light sources, including argon lasers. sigmaaldrich.comsigmaaldrich.com

| Probing Cellular Structures | Enables visualization of specific cellular components and processes by tagging relevant biomolecules. | smolecule.com |

In Vitro and Ex Vivo Research Models

In laboratory-based in vitro settings, this compound is valuable for multicolor imaging techniques. Its large Stokes shift allows it to be excited efficiently by light sources or filter sets used for common green fluorophores like fluorescein, yet its red emission can be detected independently in the same experiment without significant crosstalk. sigmaaldrich.com This property is advantageous for applications such as Fluorescence In Situ Hybridization (FISH) microscopy and DNA sequencing, where multiple fluorescent labels are often used simultaneously to identify different targets within a single sample. sigmaaldrich.com The small size of the dye molecule is also beneficial, as it is less likely to interfere with the function of the biomolecules to which it is conjugated. sigmaaldrich.com

The principles of ex vivo research, which involves the study of tissues in an artificial environment outside the organism, often rely on fluorescent labeling to track cellular and molecular processes. nih.govnih.gov In these models, explanted organs or tissues can be maintained in bioreactors that mimic physiological conditions, allowing for the study of nanoparticle distribution or cellular changes over time. nih.gov A dye with the spectral characteristics of this compound is well-suited for such ex vivo studies, enabling clear visualization of labeled structures within tissue sections with reduced interference from tissue autofluorescence. bmglabtech.com

High-Throughput Screening and Assay Development

High-Throughput Screening (HTS) relies on the rapid, automated analysis of thousands of chemical compounds, and fluorescence-based assays are a cornerstone of this field. nih.gov The use of red-shifted fluorescent dyes is particularly important in HTS to minimize background signals from cellular autofluorescence, which is typically stronger in the blue and green regions of the spectrum. bmglabtech.com Furthermore, red dyes are essential for multiplexing assays, where a fluorescent signal is measured alongside a luminescent signal (e.g., from luciferase), as their emission spectra are well-separated. bmglabtech.com

While specific HTS assays using this compound are not extensively detailed in the literature, the development of a fluorescence-based HTS assay using the related compound Red Mega 500 demonstrates the utility of this class of dyes. nih.gov Researchers developed an innovative competition assay to determine the binding of small molecules to Human Serum Albumin (HSA). nih.gov In this assay, the fluorescence of Red Mega 500 is high when bound to HSA and low when unbound. Test compounds that compete with the dye for binding to HSA cause a decrease in fluorescence intensity. nih.gov The assay was validated with a library of 1,280 pharmacologically active compounds, successfully identifying known protein binders and yielding IC₅₀ values between 3 and 24 µM. nih.gov This work establishes a clear precedent for the use of Mega dyes in robust HTS applications for drug discovery.

HTS Assay Performance of Red Mega 500 with Known HSA Binders

Compound IC₅₀ (µM)
Phenylbutazone 3.1
Ibuprofen 5.3
Furosemide 10.3
Indomethacin 10.5
Digitoxin 23.5

This table is based on data for the related compound Red Mega 500 as described in the literature. nih.gov

Emerging Applications in Material Science and Photonics Research

Beyond biological labeling, the unique photophysical properties of this compound have prompted research into its use in material science and photonics.

Recent research has explored the interaction between this compound and silver nanoparticles. ipindexing.comthenucleuspak.org.pk Studies show that when the dye is in the presence of these nanoparticles, its fluorescence intensity is quenched. ipindexing.comipindexing.com This quenching phenomenon, which is dependent on energy transfer between the dye and the nanoparticles, has been identified as a mechanism that could lead to advancements in fluorescence patterning and specialized printing technologies, such as security printing. ipindexing.comresearchgate.net The controlled quenching of fluorescence allows for the creation of high-contrast patterns that are not visible under normal light, a desirable feature for security applications.

The same studies investigating the fluorescence quenching of Red Mega 480 with silver nanoparticles also suggest potential applications in the field of 3D graphics. ipindexing.comthenucleuspak.org.pk While the direct mechanism is not fully detailed, the principle likely involves the manipulation of light emission at the nanoscale to create novel visual effects. The development of advanced 3D imaging and display technologies, such as fluorescence optical tomography, relies heavily on the precise detection and reconstruction of light signals from fluorophores. researchgate.net This process is computationally intensive and often uses the power of graphics processing units (GPUs) to render complex, three-dimensional fluorescent datasets. researchgate.net The unique properties of dyes like Red Mega 480 could be harnessed to create materials with tailored light-emitting properties suitable for next-generation displays and graphical representations. ipindexing.com

Computational and Theoretical Investigations Pertaining to Fluorescent Red Mega 480

Quantum Chemical Calculations

Quantum chemical calculations offer a microscopic understanding of the electronic properties and transitions that govern the fluorescence of Fluorescent Red Mega 480.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to investigate the excited states of molecules. For this compound, TD-DFT calculations have been instrumental in assigning the nature of its electronic transitions. Studies have indicated that the principal absorption band of this compound arises from a π → π* transition. mdpi.com This transition involves the promotion of an electron from a π bonding orbital to a π* antibonding orbital.

While specific data on the calculated electronic transitions for this compound are not extensively published, the application of TD-DFT is a standard approach to predict and understand the absorption spectra of fluorescent dyes. aps.orgescholarship.orgresearchgate.net The methodology allows for the calculation of excitation energies and oscillator strengths, which correspond to the absorption maxima and intensities observed experimentally. For similar coumarin-based dyes, TD-DFT has been successfully employed to correlate calculated transition energies with experimental absorption spectra in various solvents. mdpi.com

Molecular Orbital (MO) Studies

Molecular orbital (MO) theory provides a framework for understanding the distribution of electrons within a molecule and how this distribution changes upon excitation. The most critical orbitals in the context of fluorescence are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a key determinant of the molecule's absorption and emission wavelengths. schrodinger.com

Classical and Semi-Classical Modeling

Classical and semi-classical models are employed to understand the interactions of this compound with its environment, such as solvent molecules or nanoparticles, and to explain the resulting changes in its spectral properties.

Mie's Scattering Theory for Nanoparticle Interactions

The interaction of this compound with metallic nanoparticles, such as silver and gold, has been investigated to understand phenomena like fluorescence quenching and enhancement. Mie's scattering theory provides a theoretical framework for describing the scattering and absorption of electromagnetic radiation by spherical particles and is often applied to understand the plasmonic effects of nanoparticles. semi.ac.cnnih.govrsc.org

Studies on this compound coupled with silver nanoparticles have shown a quenching of the dye's fluorescence intensity. ipindexing.comthenucleuspak.org.pk This quenching is attributed to energy transfer from the excited dye molecule to the silver nanoparticle, a process that can be explained by the principles of Mie's theory. The theory helps in understanding how the size and shape of the nanoparticles influence the surface plasmon resonance and, consequently, the interaction with the dye's electronic transition dipole moment. thenucleuspak.org.pk

Table 1: Observed Quenching of this compound with Silver Nanoparticles

System Observation Theoretical Explanation (based on Mie's Theory) Reference
This compound with Silver Nanoparticles Quenching of fluorescence intensity Energy transfer from the dye to the nanoparticle, influenced by the nanoparticle's surface plasmon resonance. ipindexing.comthenucleuspak.org.pk

Solvatochromic Models for Spectral Shifts

Solvatochromism refers to the change in a substance's color or spectral properties with a change in the polarity of the solvent. This compound exhibits significant solvatochromism, where its absorption and emission maxima shift in response to the solvent environment. mdpi.com These shifts can be analyzed using solvatochromic models, such as the Lippert-Mataga plot, to estimate the change in the dye's dipole moment upon excitation. researchgate.netnih.gov

A study on the photophysics of this compound in various solvents revealed a bathochromic (red) shift in the absorption spectra with increasing solvent polarity, which is characteristic of a π → π* transition. mdpi.com This indicates that the excited state is more polar than the ground state. By applying solvatochromic models, it was determined that the excited state dipole moment (μe) is larger than the ground state dipole moment (μg). mdpi.com

Table 2: Solvatochromic Data for this compound in Different Solvents

Solvent Dielectric Constant (ε) Refractive Index (n) Absorption Max (λabs, nm) Emission Max (λem, nm) Stokes Shift (cm⁻¹)
Dioxane 2.21 1.422 490 610 4098
Chloroform 4.81 1.446 495 618 4007
Ethyl Acetate 6.02 1.372 492 622 4284
Tetrahydrofuran 7.58 1.407 494 625 4287
Dichloromethane 8.93 1.424 498 628 4179
Acetone 20.7 1.359 496 632 4483
Acetonitrile 37.5 1.344 495 635 4587
Methanol 32.7 1.329 502 638 4340
Dimethyl Sulfoxide 46.7 1.479 505 640 4225

Data adapted from Tangod et al., Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2015. mdpi.com

Computational Approaches for Predicting Dye-Biomolecule Interactions

Predicting the nature of the interaction between a fluorescent dye like this compound and biomolecules such as proteins is crucial for its application as a biological label. Computational methods, including molecular docking and molecular dynamics (MD) simulations, are powerful tools for this purpose. tandfonline.comnih.gov

While specific studies detailing the computational prediction of this compound's interaction with biomolecules are not widely available, the general methodologies are well-established. Molecular docking can be used to predict the preferred binding orientation and affinity of the dye within a protein's binding site. mdpi.com Following docking, MD simulations can provide insights into the stability of the dye-protein complex and any conformational changes that may occur upon binding. tandfonline.com These computational approaches are invaluable for the rational design of fluorescent probes and for interpreting experimental data from fluorescence-based biological assays. youtube.com For coumarin (B35378) derivatives, which share structural similarities with this compound, these computational techniques have been successfully applied to study their interactions with proteins like lysozyme (B549824) and to understand their binding mechanisms. tandfonline.com

Comparative Analysis with Other Fluorescent Probes and Dyes

Performance Metrics in Diverse Research Contexts

The performance of a fluorescent probe is judged by several key metrics, including brightness (a product of molar extinction coefficient and quantum yield), photostability, and spectral characteristics. Fluorescent Red Mega 480 is designed for multicolor techniques and is particularly well-suited for excitation by argon lasers or other short-wavelength light sources. sigmaaldrich.com Its large Stokes shift is a defining performance feature, allowing it to be excited by the same light source as common green-emitting dyes like fluorescein (B123965) while emitting in the red spectrum. sigmaaldrich.com

In contexts like flow cytometry and fluorescence microscopy, the ability to separate emission signals is crucial. researchgate.net Probes with large Stokes shifts, such as this compound, excel in these environments. colour-synthesis.com They minimize the "bleed-through" of fluorescence from one detection channel to another, which is a common issue with dyes that have smaller Stokes shifts. activemotif.com This leads to improved signal clarity and more reliable data, especially in high-throughput screening and multiplexed assays where multiple targets are analyzed simultaneously. colour-synthesis.comnih.gov

However, a common trade-off with many large Stokes shift dyes can be a reduction in brightness and photostability compared to dyes with smaller Stokes shifts. mpg.de The performance of this compound is influenced by its solvent environment, exhibiting a shift in its absorption and fluorescence spectra with changes in solvent polarity, which indicates a higher dipole moment in its excited state. scribd.com

Below is a table comparing the spectral properties of this compound with other dyes, highlighting its large Stokes shift.

Fluorophore Excitation Max (nm) Emission Max (nm) Stokes Shift (nm) Primary Application Context
This compound~500-526 sigmaaldrich.com~630-640 sigmaaldrich.com~114-140Multi-color imaging, Flow Cytometry sigmaaldrich.com
Fluorescein (FITC)~495~517~22Standard single-label microscopy, Flow Cytometry activemotif.combdbiosciences.com
Chromeo™ 494~494~628~134Multiplexing, Immunofluorescence activemotif.com
ATTO 490LS~498~663~165Multiplexing experiments atto-tec.com
mRuby~558~605~47Mammalian cell imaging, FRET researchgate.net
DyLight 515-LS~515~650~135Nanoscopy, Multi-color imaging acs.org

Advantages and Limitations in Specific Methodologies

The unique properties of large Stokes shift dyes like this compound offer distinct advantages and some limitations in various scientific methods.

Advantages:

Fluorescence Microscopy: In confocal and super-resolution microscopy (like STED), the primary advantage is the reduction of cross-talk between channels. mpg.deabberior.rocks This allows for clearer, multi-color images where different cellular structures can be labeled and distinguished without spectral overlap. azolifesciences.com The large separation between excitation and emission wavelengths also minimizes background from scattered excitation light. colour-synthesis.com

Flow Cytometry: For multi-parameter flow cytometry, using dyes with large Stokes shifts enables the expansion of panels. thermofisher.cn It allows for the use of a single laser to excite multiple fluorophores that emit at widely separated wavelengths, simplifying the optical setup and data analysis. nih.gov

Multiplexing Assays: In techniques like multiplexed immunofluorescence, the ability to use one excitation source for multiple probes that are spectrally distinct is a significant benefit, streamlining experimental workflows. activemotif.comnih.gov

Limitations:

Photostability and Brightness: A potential limitation for some large Stokes shift dyes is lower photostability and quantum yield compared to conventional dyes. mpg.de This can be a drawback in long-term imaging experiments or when detecting low-abundance targets.

Dependence on Probes: Like all fluorescence microscopy, the technique is limited by the need for specific labeling. azolifesciences.com Structures that are not labeled will not be visible, and the introduction of a fluorophore could potentially perturb the biological system under study.

Environmental Sensitivity: The performance of some dyes can be sensitive to the local environment, such as pH or solvent polarity. imrpress.comresearchgate.net This can sometimes affect the reproducibility of results if conditions are not carefully controlled.

Synergistic Use with Complementary Fluorophores in Multi-Labeling

The true power of this compound is realized in its synergistic use with other fluorophores in multi-labeling experiments. sigmaaldrich.com Its large Stokes shift makes it an ideal partner for dyes that are excited by similar wavelengths but emit at shorter wavelengths.

A classic example of this synergy is combining this compound with a green-emitting dye like Fluorescein or Chromeo 488. activemotif.com Both can be excited efficiently by a 488 nm laser line, but their emission maxima are separated by over 100 nm, allowing for easy spectral separation with standard filter sets. activemotif.com This two-color, one-laser setup simplifies the instrumentation and avoids the need for sequential scanning with different lasers, which can introduce temporal artifacts.

This principle can be extended to more complex multi-labeling schemes. For instance, a panel could include:

A blue-emitting dye (e.g., DAPI) excited by a violet laser (~405 nm).

A green-emitting dye (e.g., FITC, Alexa Fluor 488) excited by a blue laser (~488 nm).

this compound, also excited by the blue laser (~488 nm), but emitting in the red channel.

A far-red emitting dye (e.g., APC, Alexa Fluor 647) excited by a red laser (~633 nm).

This strategy allows for four-color imaging with only three lasers, reducing potential cross-excitation issues that would arise if another dye excited by the 488 nm laser but with a smaller Stokes shift were used. nih.gov The development of such probes is crucial for advancing techniques that require the simultaneous visualization of multiple biological targets. nih.gov

Challenges and Future Directions in Fluorescent Red Mega 480 Research

Addressing Stability and Photobleaching in Long-Term Studies

A significant hurdle in the widespread adoption of any fluorophore for long-term live-cell imaging is its susceptibility to photobleaching—the irreversible photochemical destruction of the fluorescent molecule upon exposure to excitation light. While Fluorescent Red Mega 480 is designed for fluorescence microscopy, detailed and specific data on its photostability under prolonged and intense illumination, characteristic of long-term studies, remains limited in publicly accessible research.

The photochemical destruction of a fluorophore can skew quantitative analysis and limit the duration of imaging experiments. thermofisher.com General strategies to mitigate photobleaching are applicable to this compound and include minimizing the sample's exposure to excitation light, using neutral-density filters to reduce illumination intensity, and employing mounting media with antifade reagents for fixed samples. thermofisher.com

Future research must focus on systematically quantifying the photostability of this compound. This involves determining its photobleaching quantum yield and comparing it with other red fluorophores under standardized conditions. Understanding the mechanisms of its photodegradation will be crucial for developing strategies to enhance its stability. This could involve chemical modifications to the core structure of the dye to reduce its susceptibility to photo-oxidation or other degradation pathways.

Development of Novel Derivatives for Enhanced Research Functionality

The functionalization of a core fluorophore scaffold is a key strategy to broaden its applicability. For this compound, an N-hydroxysuccinimide (NHS) ester derivative is commercially available, which allows for its covalent conjugation to primary amines on proteins and other biomolecules. medchemexpress.com This enables the specific labeling of targets of interest for imaging studies.

However, the development of a wider array of derivatives with enhanced functionalities is a critical future direction. Research efforts could be focused on creating:

Derivatives with Improved Quantum Yields: The brightness of a fluorophore is a product of its molar extinction coefficient and its fluorescence quantum yield. Synthesizing derivatives with higher quantum yields would result in brighter probes, enabling the detection of low-abundance targets with greater sensitivity. rsc.orgnih.gov

Targeting Moieties: Beyond simple amine reactivity, derivatives could be synthesized with specific targeting ligands, such as those that bind to particular cellular organelles or biomolecules. This would allow for more precise and specific labeling in complex biological systems.

Environment-Sensing Derivatives: The development of derivatives whose fluorescence properties (e.g., intensity, lifetime, or emission wavelength) are sensitive to their local microenvironment (e.g., pH, ion concentration, or polarity) would enable the use of this compound as a dynamic sensor for cellular processes.

Click-Chemistry Compatible Derivatives: Incorporating functionalities like alkynes or azides would allow for bio-orthogonal conjugation reactions, providing a versatile and efficient method for labeling in live cells.

Systematic studies on how different functional groups affect the photophysical properties of the this compound core are needed to guide the rational design of these new derivatives. thenucleuspak.org.pkmdpi.comcore.ac.ukresearchgate.net

Integration into Emerging Advanced Research Platforms

The utility of a fluorescent probe is ultimately determined by its performance in cutting-edge research applications. While this compound is suitable for conventional fluorescence microscopy, its integration into more advanced platforms is an area ripe for exploration.

Super-Resolution Microscopy: Techniques like Stimulated Emission Depletion (STED) and Stochastic Optical Reconstruction Microscopy (STORM) have revolutionized biological imaging by breaking the diffraction limit of light. mpg.depromega.in These methods, however, place stringent demands on the photophysical properties of the fluorophores used, requiring high photostability and, for STORM, specific photoswitching characteristics. nih.govoni.bio While the large Stokes shift of this compound is advantageous for multicolor imaging, its suitability for super-resolution techniques has not been extensively reported. Future research should investigate its performance in STED and STORM imaging, including its photostability under the high laser intensities required for STED and its potential for photoswitching in appropriate buffer systems for STORM. nih.govmpg.de

High-Throughput and High-Content Screening (HTS/HCS): HTS and HCS platforms are essential for modern drug discovery and systems biology, enabling the rapid analysis of thousands of samples. mdpi.comthermofisher.com Fluorescence-based assays are a cornerstone of these platforms. A related dye, Red Mega 500, has been successfully used in a fluorescence polarization-based high-throughput assay to screen for small molecule binding to human serum albumin. nih.gov This suggests that Mega series dyes, including this compound, could be valuable tools in HTS/HCS. Future work should focus on developing and validating assays using this compound for various applications, such as measuring enzyme activity, protein-protein interactions, or cellular toxicity.

Methodological Advancements for Broadened Research Utility

New methodologies can significantly expand the research applications of existing fluorescent probes. For this compound, recent research has explored its interaction with nanoparticles, opening up new avenues for its use.

A study by Dadami and Tangod (2023) demonstrated that the fluorescence of this compound is quenched when it is coupled with silver nanoparticles. ipindexing.com This quenching effect is dependent on the size and shape of the nanoparticles and is due to energy transfer between the dye and the nanoparticles. ipindexing.com This phenomenon can be exploited for the development of novel biosensors. For example, a system could be designed where the fluorescence of a this compound-nanoparticle conjugate is initially quenched but is restored in the presence of a specific analyte that disrupts the interaction between the dye and the nanoparticle. Such a "turn-on" sensor would have a high signal-to-noise ratio and could be adapted for various detection and imaging applications, including biomolecular labeling and fluorescence patterning. ipindexing.com

Q & A

Q. What synthesis protocols are optimal for preparing Fluorescent Red Mega 480 derivatives, and how do reaction conditions influence yield?

Methodological Answer: this compound derivatives (pyrazolines/pyrazoles) are synthesized via Claisen-Schmidt condensation of 3-formylpyridine with substituted aromatic aldehydes, followed by 1,2-addition reactions. Yield optimization requires controlled temperature (60–80°C), anhydrous conditions, and stoichiometric ratios (1:1.2 aldehyde:amine). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures >90% purity. Reaction progress is monitored via TLC and confirmed via NMR (δ 8.2–9.1 ppm for pyrazole protons) .

Q. Which spectroscopic techniques are critical for characterizing this compound’s photophysical properties?

Methodological Answer: Use UV-Vis spectroscopy (λmax 350–400 nm in DMSO) to assess absorption bands and fluorescence spectroscopy (excitation at 370 nm, emission at 480 nm) to quantify Stokes shift and quantum yield (relative to rhodamine B). FT-IR confirms functional groups (e.g., C=N stretch at 1600 cm⁻¹). Mass spectrometry (HRMS-ESI) validates molecular ion peaks (e.g., [M+H]⁺ for pyrazole 8 at m/z 312.12) .

Q. How do solvent polarity and pH affect the fluorescence intensity of this compound?

Methodological Answer: Solvent polarity modulates emission via solvatochromism—higher polarity solvents (e.g., DMSO) enhance intensity due to stabilized excited states. Fluorescence is pH-sensitive; optimal Zn²⁺ detection occurs at pH 7.4 (physiological buffer), while acidic conditions (pH <5) quench emission due to protonation of the sensor’s binding site. Conduct titration experiments in Tris-HCl buffer (10 mM) with incremental pH adjustments .

Advanced Research Questions

Q. What mechanistic strategies resolve cross-reactivity between Zn²⁺ and Cd²⁺ in this compound-based detection?

Methodological Answer: To minimize Cd²⁺ interference, modify the receptor’s coordination geometry. Introduce steric hindrance (e.g., bulky substituents on the pyrazole ring) or employ chelating groups with higher Zn²⁺ affinity (e.g., tris-picolylamine). Competitive binding assays (e.g., EDTA titration) quantify selectivity ratios. For this compound derivative 8, Cd²⁺ response was 2.5× weaker than Zn²⁺, suggesting intrinsic selectivity .

Q. How can computational modeling predict this compound’s binding affinity for transition metals?

Methodological Answer: Use density functional theory (DFT) to model metal-ligand interactions. Calculate binding energies for Zn²⁺ vs. Cd²⁺ complexes using B3LYP/6-31G(d) basis sets. Molecular dynamics simulations (e.g., Amber) assess conformational stability. Compare HOMO-LUMO gaps to experimental fluorescence data; narrower gaps correlate with higher emission intensity .

Q. What experimental controls are essential to validate this compound’s specificity in biological samples?

Methodological Answer: Include (1) negative controls (metal-free buffer), (2) competitive ions (e.g., 10-fold excess Ca²⁺, Mg²⁺), and (3) masking agents (e.g., TPEN for Zn²⁺ chelation). For live-cell imaging, validate with siRNA-mediated metal depletion. Fluorescence recovery after Zn²⁺ supplementation confirms specificity, as shown in derivative 8’s 20× intensity increase .

Q. How do structural modifications of this compound impact its Stokes shift and detection limit?

Methodological Answer: Electron-withdrawing groups (e.g., -NO₂) redshift absorption/emission, increasing Stokes shift (e.g., from 80 nm to 110 nm). Detection limits are optimized via substituent tuning: derivative 8 achieved 20 nM Zn²⁺ LOD (3σ/slope method). Compare analogs using Stern-Volmer plots; higher quenching constants (Ksv) indicate improved sensitivity .

Data Contradiction & Validation

Q. How to address discrepancies in this compound’s fluorescence response across replicate experiments?

Methodological Answer: Standardize instrument parameters (e.g., slit widths, PMT voltage) and normalize data to internal standards (e.g., coumarin 343). Use ANOVA to assess inter-experimental variability. If derivative 9 shows inconsistent Fe³⁺ responses (30× vs. 15×), re-evaluate sample preparation (e.g., oxygen exclusion to prevent Fe²⁺ oxidation) .

Q. What statistical approaches validate the significance of this compound’s metal-ion selectivity ratios?

Methodological Answer: Apply Student’s t-test to compare mean fluorescence intensities (n ≥ 3 replicates). For derivative 8’s Zn²⁺/Cd²⁺ selectivity ratio (20× vs. 2.5×), a p-value <0.05 confirms significance. Multivariate analysis (PCA) identifies outliers in high-throughput screening .

Tables

Table 1: Key Photophysical Properties of this compound Derivatives

DerivativeTarget Ionλem (nm)Intensity IncreaseSelectivity Ratio (vs. Cd²⁺/Fe²⁺)
Pyrazole 8Zn²⁺48020×8:1
Pyrazole 9Fe³⁺48030×15:1

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.